Tert-butyldichlorosilane

Catalog No.
S14511486
CAS No.
M.F
C4H10Cl2Si
M. Wt
157.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyldichlorosilane

Product Name

Tert-butyldichlorosilane

IUPAC Name

tert-butyl(dichloro)silane

Molecular Formula

C4H10Cl2Si

Molecular Weight

157.11 g/mol

InChI

InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3

InChI Key

HBYCZEOYOCONCV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[SiH](Cl)Cl

Tert-butyldichlorosilane, with the chemical formula C₈H₁₈Cl₂Si and CAS number 18395-90-9, is a silicon compound characterized by its colorless to light yellow liquid form. It is known for its unique reactivity and steric hindrance due to the presence of bulky tert-butyl groups. This compound exhibits a boiling point of approximately 190 °C and a melting point of -15 °C, with a density of 1.009 g/mL at 25 °C. Tert-butyldichlorosilane reacts rapidly with moisture and protic solvents, making it sensitive to hydrolysis .

, often serving as a reagent in organic synthesis. Key reactions include:

  • Hydrolysis: Reacts with water to produce tert-butyldichlorosilane and hydrochloric acid.
  • Silylation: Used to silylate alcohols and amines, enhancing their reactivity for further transformations.
  • Formation of Silanes: Can react with lithium to generate hepta-tert-butylcyclotetrasilane, showcasing its role in forming complex silane structures .

Several methods have been developed for synthesizing tert-butyldichlorosilane:

  • Chlorination of Di-tert-butylsilane: This method involves chlorinating di-tert-butylsilane using carbon tetrachloride and palladium chloride as a catalyst. This approach is efficient but requires careful handling due to the toxicity of the reagents involved .
  • Grignard Reaction: A more environmentally friendly method utilizes Grignard reagents, where tert-butyl chloride is reacted with magnesium in an ether solvent under nitrogen atmosphere, followed by reaction with dichlorosilane .
  • Alternative Catalytic Methods: Recent advancements have introduced methods that reduce energy consumption and improve safety by using less toxic solvents and catalysts .

Tert-butyldichlorosilane finds applications in various fields:

  • Organic Synthesis: It serves as a reagent for silylation processes, protecting functional groups during synthetic transformations.
  • Material Science: Used in the preparation of siloxanes and silicone polymers.
  • Pharmaceutical Chemistry: Its derivatives are explored for potential use in drug synthesis and development.

Studies on the interactions of tert-butyldichlorosilane primarily focus on its reactivity with other chemical species rather than biological interactions. It has been shown to effectively react with alcohols and amines to form silyl ethers and amines, respectively. The bulky tert-butyl groups enhance selectivity in these reactions, making it a valuable reagent in synthetic chemistry .

Tert-butyldichlorosilane can be compared with several similar compounds based on their structure and reactivity:

CompoundChemical FormulaKey Characteristics
DimethyldichlorosilaneC₂H₆Cl₂SiLess sterically hindered; commonly used in silylation
DiisopropyldichlorosilaneC₆H₁₄Cl₂SiSimilar reactivity; bulkier than dimethyldichlorosilane
TriethoxysilaneC₉H₂₁O₃SiUsed for surface modification; more reactive towards moisture

Tert-butyldichlorosilane stands out due to its significant steric hindrance from the tert-butyl groups, which influences both its reactivity and selectivity in

Grignard Reagent-Mediated Alkylation Strategies

The Grignard reaction remains a cornerstone for synthesizing tert-butyldichlorosilane precursors. A prominent method involves reacting dichlorosilane (SiH2Cl2) with tert-butylmagnesium chloride ((CH3)3CMgCl) in tetrahydrofuran (THF) or o-xylene solvents. Copper cyanide (CuCN) acts as a catalyst, facilitating the nucleophilic substitution to yield di-tert-butylsilane ((CH3)3C)2SiH2, a direct precursor to tert-butyldichlorosilane.

Industrial protocols typically employ a two-step process:

  • Grignard Reagent Preparation: Metallic magnesium reacts with tert-butyl chloride in THF under nitrogen, forming tert-butylmagnesium chloride.
  • Alkylation of Dichlorosilane: The Grignard reagent reacts with dichlorosilane at 50–55°C in the presence of CuCN, achieving yields up to 60%.

Key variables influencing efficiency include:

  • Solvent Polarity: THF enhances reagent solubility but may increase side reactions, whereas o-xylene reduces solvation effects, favoring higher selectivity.
  • Catalyst Loading: Optimal CuCN concentrations (5 mmol per 0.24 mol dichlorosilane) balance reaction rate and cost.

Catalytic Chlorination Pathways for Dichlorosilane Derivatives

Converting di-tert-butylsilane to tert-butyldichlorosilane involves chlorination via two primary routes:

  • Direct Chlorination:
    $$ \text{(CH}3\text{)}3\text{C}2\text{SiH}2 + 2\text{Cl}2 \rightarrow \text{(CH}3\text{)}3\text{C}2\text{SiCl}_2 + 2\text{HCl} $$
    This exothermic reaction requires careful temperature control (40–60°C) to prevent over-chlorination.

  • Catalytic Chlorination with Carbon Tetrachloride:
    Palladium chloride (PdCl2) or metallic palladium catalyzes the reaction:
    $$ \text{(CH}3\text{)}3\text{C}2\text{SiH}2 + \text{CCl}4 \rightarrow \text{(CH}3\text{)}3\text{C}2\text{SiCl}2 + \text{CHCl}3 + \text{HCl} $$
    This method achieves >90% yields under mild conditions (50°C, 2 hours).

MethodCatalystTemperatureYield
Direct ChlorinationNone40–60°C75–85%
Catalytic ChlorinationPdCl250°C90–95%

Solvent Systems and Reaction Optimization in Industrial Synthesis

Solvent choice critically impacts reaction kinetics and product purity:

  • Tetrahydrofuran (THF): Polar aprotic solvent ideal for Grignard reagent activation but prone to side reactions with dichlorosilane.
  • o-Xylene: Non-polar solvent reduces solvation, enhancing selectivity for alkylation steps.

Optimization Strategies:

  • Dual-Solvent Systems: Combining THF (for reagent solubility) with o-xylene (for selectivity) improves overall yield by 15–20%.
  • Inert Atmosphere: Nitrogen or argon prevents oxidation of sensitive intermediates.

Comparative Analysis of Batch vs. Continuous Flow Production

ParameterBatch ProcessContinuous Flow
Throughput20–50 kg/day100–200 kg/day
Solvent ConsumptionHigh (300–500 mL/kg product)Low (100–150 mL/kg product)
Yield60–70%75–85%
ScalabilityLimited by reactor sizeEasily scalable with modular units

Batch Process: Traditional flask-based reactions (e.g., Example 1 in ) offer flexibility for small-scale production but suffer from inefficient heat management and solvent use.

Continuous Flow: Emerging systems, inspired by defluorosilylation processes, enable precise control over residence time and temperature, reducing side reactions and improving productivity by 40%.

Nucleophilic Substitution Dynamics at the Silicon Center

Tert-butyldichlorosilane exhibits distinctive nucleophilic substitution behavior at the silicon center that differs fundamentally from carbon-based analogues [1]. The nucleophilic substitution mechanism at silicon proceeds through a characteristic pathway where the central reaction barrier typically observed in carbon systems disappears due to the larger atomic radius and expanded valence shell capacity of silicon [1] [2].

The steric demand of the tert-butyl substituent significantly influences the substitution dynamics. Research demonstrates that increasing steric bulk around the silicon atom can alter the potential energy surface from a single-well configuration with stable intermediate transition complexes to more complex multi-well systems [1] [2]. For tert-butyldichlorosilane, the bulky tert-butyl group reduces the silicon atom's electrophilicity compared to less hindered chlorosilanes [3].

Table 1: Nucleophilic Substitution Kinetic Parameters for Chlorosilanes

CompoundActivation Energy (kJ/mol)Mechanism TypeSteric Factor
Silicon tetrachloride107.0Single-stepLow
Trichlorosilane95.2Single-stepLow
Dichlorosilane83.5Single-stepMedium
Tert-butyldichlorosilane78.4*Modified pathwayHigh

*Estimated based on steric correlations [4]

The transition state geometry for nucleophilic attack on tert-butyldichlorosilane involves a trigonal bipyramidal intermediate where the incoming nucleophile and leaving chloride occupy axial positions [1]. This configuration minimizes steric repulsion with the bulky tert-butyl group, which preferentially occupies an equatorial position in the transition state [1] [2].

Kinetic studies reveal that the reaction follows second-order kinetics, first-order in both substrate and nucleophile concentration [5]. The rate-determining step involves the formation of the pentacoordinate silicon intermediate, with subsequent rapid elimination of the chloride leaving group [1] [2]. Temperature-dependent studies indicate an activation energy range of 75-85 kilojoules per mole for typical nucleophilic substitution reactions [5].

Hydrolysis Pathways and Stability Under Aqueous Conditions

The hydrolysis mechanism of tert-butyldichlorosilane proceeds through a complex multi-step pathway that differs from simpler chlorosilanes due to the steric influence of the tert-butyl substituent [6] [4]. Computational studies using density functional theory methods reveal that hydrolysis occurs via a concerted mechanism involving water molecule coordination followed by proton transfer and chloride elimination [6].

Table 2: Hydrolysis Kinetic Data for Tert-butyldichlorosilane

Temperature (K)Rate Constant (s⁻¹)Half-life (min)Activation Energy (kJ/mol)
2982.3 × 10⁻⁴50.177.2
3084.8 × 10⁻⁴24.177.2
3189.2 × 10⁻⁴12.577.2
3281.7 × 10⁻³6.877.2

The initial hydrolysis step involves nucleophilic attack by water at the silicon center, forming a pentacoordinate intermediate [6] [4]. The barrier for this process is approximately 22-24 kilojoules per mole for a one-to-one water-to-chlorosilane ratio [6]. Additional water molecules significantly reduce this barrier through hydrogen bonding networks that stabilize the transition state [6].

Subsequent hydrolysis steps exhibit decreased activation energies due to the electron-donating effect of the initially formed silanol groups [4]. The presence of the tert-butyl group influences the hydrolysis pathway by creating steric hindrance that favors retention of configuration at the silicon center rather than inversion [6] [4].

The hydrolysis products include tert-butylsilanediol and hydrogen chloride in aqueous media [7]. Under controlled conditions, the reaction proceeds with pseudo-first-order kinetics when water is in large excess [8]. The overall reaction can be represented as proceeding through silanol intermediates that may undergo further condensation to form siloxane linkages [4].

Stability studies under various aqueous conditions demonstrate that tert-butyldichlorosilane exhibits moisture sensitivity with rapid hydrolysis occurring upon exposure to atmospheric humidity [9]. The hydrolysis rate increases dramatically with increasing water concentration and temperature, following Arrhenius behavior with an activation energy of approximately 77 kilojoules per mole [4].

Role of Lewis Acid Catalysts in Silicon-Ether Bond Formation

Lewis acid catalysis plays a crucial role in facilitating silicon-ether bond formation reactions involving tert-butyldichlorosilane [10] [11]. The mechanism involves coordination of the Lewis acid to electron-rich sites, thereby increasing the electrophilicity of the silicon center and promoting nucleophilic attack by ether oxygen atoms [10] [12].

Table 3: Lewis Acid Catalysts for Silicon-Ether Bond Formation

Lewis AcidStrength (Fluoride Ion Affinity)Activation Energy Reduction (%)Selectivity
Aluminum trichloride426 kJ/mol35Moderate
Boron trifluoride458 kJ/mol42High
Titanium tetrachloride389 kJ/mol28Low
Silicon-based superacids>500 kJ/mol65Very High

The catalytic cycle begins with coordination of the Lewis acid to the chlorine atoms of tert-butyldichlorosilane, increasing the positive charge density on silicon [10] [13]. This activation step is followed by nucleophilic attack from the ether oxygen, forming a silicon-oxygen bond while simultaneously displacing chloride [14] [12].

Recent developments in silicon-based Lewis superacids have shown exceptional catalytic activity for silicon-ether bond formation [11] [15]. These catalysts, particularly bis(perchlorocatecholato)silane derivatives, exhibit fluoride ion affinities exceeding 500 kilojoules per mole, ranking among the strongest neutral Lewis acids accessible in condensed phase systems [11] [15].

The mechanism involves a two-point binding interaction where the Lewis acid coordinates simultaneously to both the leaving chloride and the incoming ether nucleophile [10] [16]. This bifunctional activation significantly reduces activation barriers and enhances reaction selectivity compared to traditional Lewis acids [16] [11].

Temperature-dependent kinetic studies reveal that Lewis acid catalysis reduces activation energies by 40-65 percent compared to uncatalyzed reactions [17] [12]. The catalytic efficiency correlates directly with the Lewis acid strength, as measured by fluoride ion affinity values [18] [15].

Mechanistic investigations using computational methods demonstrate that the rate-determining step involves formation of a six-membered transition state where the Lewis acid bridges the silicon center and the departing chloride [16] [14]. The tert-butyl substituent influences this mechanism by providing steric protection that prevents catalyst deactivation through unwanted side reactions [13] [12].

Alcohol and Phenol Hydroxyl Group Silylation Mechanisms

Tert-butyldichlorosilane ((CH₃)₃C)₂SiCl₂ reacts with hydroxyl groups through a two-step nucleophilic substitution sequence.

  • Activation The lone pair of the oxygen atom attacks the silicon centre, liberating chloride and giving an alkoxy-chlorosilane intermediate. A hindered amine base (pyridine or 2,6-lutidine) scavenges the hydrogen chloride generated, preventing undesired side reactions and driving the equilibrium forward.
  • Cyclisation/second substitution For 1,2- or 1,3-diols, intramolecular attack of a second oxygen atom displaces the remaining chloride, affording a five- or six-membered di-tert-butylsilylene (DTBS) ring. Phenols, being more acidic, often silylate without added base; the resulting phenoxy-silicon bond benefits from π-donation, giving high rates even at 25 °C.

Table 1 illustrates typical conversions.

EntrySubstrate (ROH)ConditionsProductIsolated yieldRef.
19,10-DihydroxyanthraceneRefluxing acetonitrile, 2 h1,3,2-Dioxasilinan-2-one (DTBS bridge)78%50
24,6-Dihydroxymethyl-β-d-glucopyranosideDi-tert-butylsilyl bis(triflate), pyridine, 0 °C → rt4,6-O-DTBS acetal85%58
31,3-Pentanediol derivativeBF₃·dimethylsulfide, CH₂Cl₂, −10 °CDTBS-fluorosilyl ether (mono-F)90%20

These data demonstrate that tert-butyldichlorosilane (or its ditriflate) delivers high conversions under mild, anhydrous conditions and tolerates esters, allyl ethers and heteroaromatics.

Steric Effects of the Tert-butyl Group on Regioselectivity

The two tert-butyl substituents generate a large cone angle (~155 °) around silicon. Consequences include:

  • Kinetic selectivity Primary hydroxyl groups out-compete secondary ones because they can approach the hindered silicon more easily; this enables one-pot, site-selective protection of polyols such as nucleosides and steroids [1].

  • Conformational steering in carbohydrates Installing a 4,6-O-DTBS ring in galactopyranosyl donors blocks the β-face sterically and electronically, forcing nucleophilic attack from the α-face. Comparative glycosylations give α : β ratios ≥ 93 : 7 with DTBS, versus 65 : 35 for the smaller 4,6-O-benzylidene group under identical conditions [2] [3].

Protecting group on C-4/C-6Glycosyl donor (2-O-acetyl)Promoterα : β ratioRef.
Di-tert-butylsilyleneGalactopyranosyl trichloroacetimidateTrimethylsilyl triflate94 : 648
BenzylideneSame donorTrimethylsilyl triflate65 : 3545

The bulky tert-butyls also inhibit premature hydrolysis; DTBS acetals survive pH 4–10 for ≥ 24 h, outperforming triisopropylsilyl or tert-butyldimethylsilyl ethers [1].

Deprotection Strategies Under Mild Acidic/Basic Conditions

Although di-tert-butylsilylene rings are robust, they can be removed cleanly with fluoride or weak Brønsted acids that avoid backbone degradation.

ProtocolTypical substrateReagent (solvent, T)Outcome / yieldRemarksRef.
Stepwise BF₃·SMe₂ then HF·pyridineDTBS-protected 1,3-pentanediol1) BF₃·SMe₂, CH₂Cl₂, 0 °C 2) HF·pyridine, 0 °CFree diol, 92%BF₃ generates a mono-fluorosilyl ether that is rapidly cleaved by mild acid [4] [5]
Ammonium fluoride selective mono-deprotectionDTBS acetal of primary/secondary 1,3-diolNH₄F, MeCN, 25 °C, 2 hPrimary alcohol unveiled, 88%Secondary O-Si bond retained; useful for iterative synthesis [6]
Direct HF·pyridine cleavageUridine 3′,5′-O-DTBS acetalHF·pyridine, THF, 0 °C, 1 h3′,5′-Diol nucleoside, 99%Compatible with base-labile 2′-O-tert-butyldimethylsilyl groups [7]

Fluoride reagents attack silicon trans to one tert-butyl group, relieving steric strain and expelling the alkoxide. The resulting pentavalent fluorosilicate collapses to volatile tert-butylsilicon fluoride, leaving the free hydroxyl. Because cleavage proceeds at or below ambient temperature, protecting-group exchange can be executed late in multistep syntheses without jeopardising acid- or base-sensitive motifs.

Mild Lewis acidic strategies (boron trifluoride complexes) additionally permit controlled mono-deprotection, converting a symmetrical DTBS bridge into a fluorosilyl tether that resists aqueous work-up yet can be removed on demand with hydrogen fluoride, furnishing orthogonal protection for polyol arrays [4].

Exact Mass

155.9928822 g/mol

Monoisotopic Mass

155.9928822 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-10-2024

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